2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
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Description
2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide, also known as PFPAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PFPAP belongs to the class of N-phenylformamido derivatives, which are known for their diverse biological activities.
Scientific Research Applications
- A recent study demonstrated a Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward route to either C–H alkenylation products or indazole products in moderate to good yields. The solvent-controlled process allows for divergent synthesis, making it valuable for designing new organic molecules.
- The translation of muscarinic acetylcholine receptor (mAChR) agonists into clinically useful therapeutic agents has been challenging due to poor subtype selectivity . Investigating the interactions of this compound with mAChRs could lead to novel drug candidates with improved selectivity profiles.
- A series of 3-[(1H-pyrazol-3-yl)imino]indolin-2-one derivatives were designed using molecular hybridization methods. These compounds were characterized using various spectroscopic techniques and evaluated for their in vitro antibacterial activity. Most of the target compounds exhibited good to moderate antibacterial activity compared to ciprofloxacin and fluconazole .
Catalysis and Organic Synthesis
Drug Discovery and Receptor Agonists
Antibacterial Activity
properties
IUPAC Name |
N-[2-oxo-2-(3-pyrazolidin-3-ylanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(12-19-18(24)13-5-2-1-3-6-13)21-15-8-4-7-14(11-15)16-9-10-20-22-16/h1-8,11,16,20,22H,9-10,12H2,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSFTODAFFNMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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